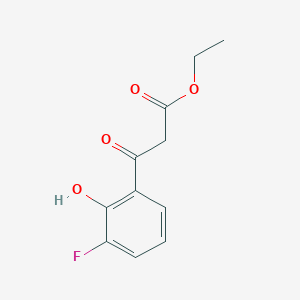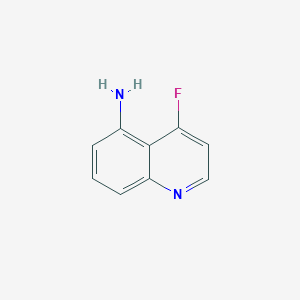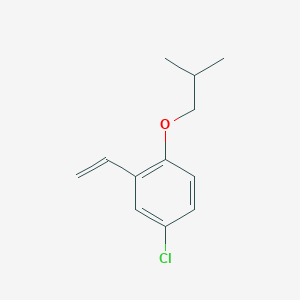
4-Chloro-1-isobutoxy-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-isobutoxy-2-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, an isobutoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isobutoxy-2-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-chlorobenzene with isobutyl alcohol in the presence of a strong acid catalyst to form 4-chloro-1-isobutoxybenzene. This intermediate can then undergo a vinylation reaction using a suitable vinylating agent, such as vinyl chloride, under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution and vinylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isobutoxy-2-vinylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Major Products Formed
Nitration: 4-Chloro-1-isobutoxy-2-nitrobenzene
Oxidation: 4-Chloro-1-isobutoxy-2-vinylbenzoic acid
Reduction: 4-Chloro-1-isobutoxy-2-ethylbenzene
Scientific Research Applications
4-Chloro-1-isobutoxy-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-isobutoxy-2-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can undergo addition reactions with nucleophiles, while the aromatic ring can participate in electrophilic substitution reactions. These interactions can modulate biological pathways and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-isobutoxybenzene
- 4-Chloro-1-vinylbenzene
- 1-Isobutoxy-2-vinylbenzene
Uniqueness
4-Chloro-1-isobutoxy-2-vinylbenzene is unique due to the presence of both an isobutoxy group and a vinyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-chloro-2-ethenyl-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H15ClO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h4-7,9H,1,8H2,2-3H3 |
InChI Key |
SRNCGMFPNJATDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
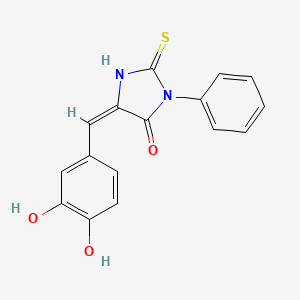
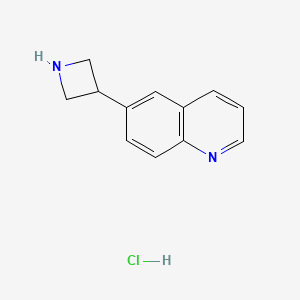
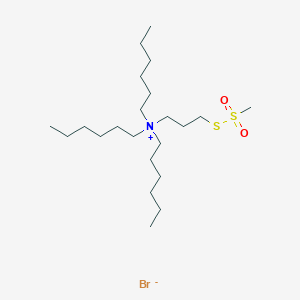

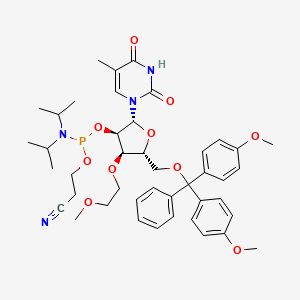
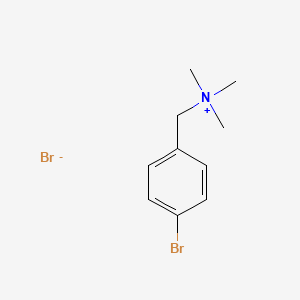

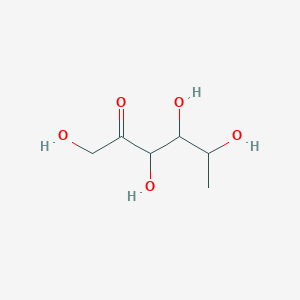
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
